molecular formula C21H23F2N3O4 B2672944 N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 941871-56-3

N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2672944
CAS No.: 941871-56-3
M. Wt: 419.429
InChI Key: WOVRJDBXYQQBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including two phenyl rings (one with two fluorine substitutions and one with a methoxy substitution), a morpholinoethyl group, and an oxalamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. Isocyanates, for example, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of fluorine atoms could make the compound more lipophilic, which could affect its solubility and reactivity .

Scientific Research Applications

Novel Synthetic Approaches and Chemical Reactions

  • A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a useful methodology for synthesizing anthranilic acid derivatives and oxalamides, which could be related to the synthesis of compounds like N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide (Mamedov et al., 2016).
  • Research into the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives revealed a series of compounds with significant larvicidal activity, illustrating the potential of incorporating morpholine and related structures in bioactive molecules (Gorle et al., 2016).

Structural and Supramolecular Studies

  • The study on aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects in N,N′-diaryloxalamides provided insights into how such interactions control the structure of supramolecular assemblies. This research could be relevant for understanding how similar interactions might occur in compounds like this compound (Piotrkowska et al., 2007).

Application in Material Science and Catalysis

  • The synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexes with palladium(II) and mercury(II) were explored. Such studies on morpholine derivatives and their metal complexes offer insights into potential catalytic or material applications, which could be extrapolated to similar compounds (Singh et al., 2000).

Pharmacological Potential

  • Investigations into L-689,502, a potent HIV-1 protease inhibitor, and its metabolites highlight the pharmaceutical relevance of morpholine derivatives. Understanding the metabolism and activity enhancement of such compounds could inform the development of similar molecules for therapeutic applications (Balani et al., 1995).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many compounds with similar structures are used in medicinal chemistry and their mechanisms of action involve interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, many isocyanates are hazardous and can cause health problems if inhaled or come into contact with the skin .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its structure for better efficacy and safety .

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O4/c1-29-16-5-2-14(3-6-16)19(26-8-10-30-11-9-26)13-24-20(27)21(28)25-18-12-15(22)4-7-17(18)23/h2-7,12,19H,8-11,13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVRJDBXYQQBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.